disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS2690 involves the esterification of diphosphoric acid with 1-α-D-glucopyranosyl and 2-[(4’-methylthio)uridin-5’'-yl] groups. The reaction typically requires the use of protective groups to ensure the selective formation of the desired ester bonds. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of MRS2690 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using high-performance liquid chromatography to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
MRS2690 primarily undergoes esterification and hydrolysis reactions. The ester bonds in MRS2690 can be hydrolyzed under acidic or basic conditions, leading to the formation of diphosphoric acid and the corresponding alcohols .
Common Reagents and Conditions
Esterification: Anhydrous solvents, protective groups, controlled temperatures.
Hydrolysis: Acidic or basic conditions, aqueous solvents.
Major Products Formed
Scientific Research Applications
MRS2690 is widely used in scientific research due to its high specificity and potency towards the P2Y14 receptor. Some of its applications include:
Mechanism of Action
MRS2690 exerts its effects by binding to the P2Y14 receptor, a G protein-coupled receptor involved in various cellular processes. Upon binding, MRS2690 activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate levels and subsequent cellular responses .
Comparison with Similar Compounds
MRS2690 is unique due to its high potency and specificity towards the P2Y14 receptor. Similar compounds include:
Properties
Molecular Formula |
C15H22N2Na2O16P2S |
---|---|
Molecular Weight |
626.3 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O16P2S.2Na/c18-3-5-8(20)10(22)12(24)14(31-5)32-35(27,28)33-34(25,26)29-4-6-9(21)11(23)13(30-6)17-2-1-7(19)16-15(17)36;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,25,26)(H,27,28)(H,16,19,36);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChI Key |
TYVFMVSNSGMZPA-QBNUFUENSA-L |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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